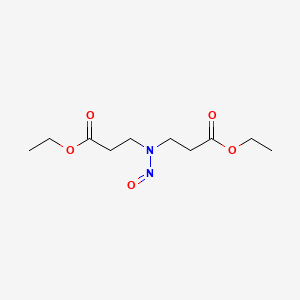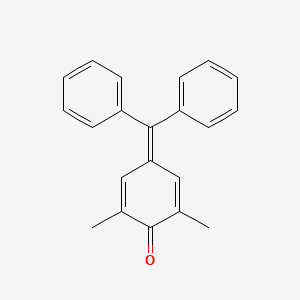
4-(Diphenylmethylidene)-2,6-dimethylcyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diphenylmethylidene)-2,6-dimethylcyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes a cyclohexadienone core substituted with diphenylmethylidene and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethylidene)-2,6-dimethylcyclohexa-2,5-dien-1-one typically involves the condensation of benzaldehyde derivatives with 2,6-dimethylphenol under acidic or basic conditions. The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(Diphenylmethylidene)-2,6-dimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the cyclohexadienone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
4-(Diphenylmethylidene)-2,6-dimethylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of polymers, dyes, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Diphenylmethylidene)-2,6-dimethylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling pathways. The specific mechanism depends on the context of its application and the nature of the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Diphenylmethylidene)-2,6-dimethylphenol
- 4-(Diphenylmethylidene)-2,6-dimethylcyclohexanone
- 4-(Diphenylmethylidene)-2,6-dimethylbenzaldehyde
Uniqueness
4-(Diphenylmethylidene)-2,6-dimethylcyclohexa-2,5-dien-1-one is unique due to its specific structural features, which confer distinct chemical and physical properties. Its cyclohexadienone core and diphenylmethylidene substitution make it a versatile compound with diverse reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
13135-13-2 |
|---|---|
Fórmula molecular |
C21H18O |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
4-benzhydrylidene-2,6-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C21H18O/c1-15-13-19(14-16(2)21(15)22)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14H,1-2H3 |
Clave InChI |
AKCSOQPHQQYMOS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C=C(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


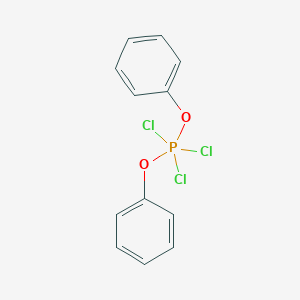

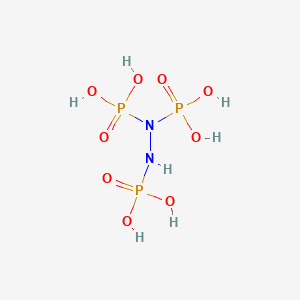
![2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14721716.png)

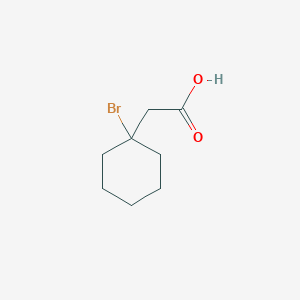
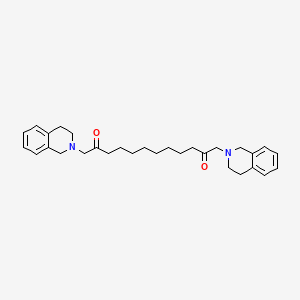
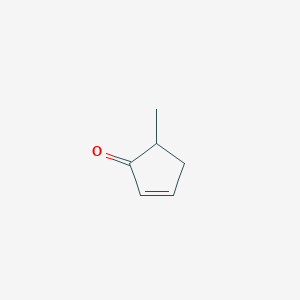
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(piperidin-1-yl)ethane-1,2-dione](/img/structure/B14721747.png)



![Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester](/img/structure/B14721785.png)
